molecular formula C13H19NO2 B6237485 4-[2-(benzyloxy)ethyl]morpholine CAS No. 79089-65-9

4-[2-(benzyloxy)ethyl]morpholine

Cat. No.: B6237485
CAS No.: 79089-65-9
M. Wt: 221.29 g/mol
InChI Key: ZFWRTOGKYLEMAB-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(benzyloxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(benzyloxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Morpholine+2-(Benzyloxy)ethyl chlorideThis compound+HCl\text{Morpholine} + \text{2-(Benzyloxy)ethyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+2-(Benzyloxy)ethyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(benzyloxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the benzyloxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[2-(benzyloxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the benzyloxyethyl group.

    N-Benzylmorpholine: A similar compound with a benzyl group attached to the nitrogen atom of the morpholine ring.

    4-(2-Hydroxyethyl)morpholine: A compound with a hydroxyethyl group instead of a benzyloxyethyl group.

Uniqueness: 4-[2-(benzyloxy)ethyl]morpholine is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

79089-65-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)morpholine

InChI

InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)12-16-11-8-14-6-9-15-10-7-14/h1-5H,6-12H2

InChI Key

ZFWRTOGKYLEMAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOCC2=CC=CC=C2

Purity

95

Origin of Product

United States

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